molecular formula C13H13F3O B1324788 Cyclohexyl 3,4,5-trifluorophenyl ketone CAS No. 898769-60-3

Cyclohexyl 3,4,5-trifluorophenyl ketone

Cat. No.: B1324788
CAS No.: 898769-60-3
M. Wt: 242.24 g/mol
InChI Key: LOQRLYGDFIYONJ-UHFFFAOYSA-N
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Description

Cyclohexyl 3,4,5-trifluorophenyl ketone is an organic compound with the molecular formula C13H13F3O It is a ketone derivative where the cyclohexyl group is attached to a 3,4,5-trifluorophenyl group through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 3,4,5-trifluorophenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a cyclohexylboronic acid derivative reacts with 3,4,5-trifluorophenyl bromide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3,4,5-trifluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Cyclohexyl 3,4,5-trifluorophenyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 3,4,5-trifluorophenyl ketone involves its interaction with various molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl 3,4,5-trifluorophenyl ketone can be compared with other similar compounds, such as:

Properties

IUPAC Name

cyclohexyl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQRLYGDFIYONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642613
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-60-3
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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